
6-Chloro-1-(2-chlorophenyl)-1-oxohexane
説明
6-Chloro-1-(2-chlorophenyl)-1-oxohexane, or 6-CPCOH, is an organic compound with a variety of uses in scientific research. It is a cyclic compound, consisting of six carbon atoms, one oxygen atom, and two chlorine atoms. It is also known as 6-chlorohexan-1-one and chlorohexanone. 6-CPCOH is a versatile compound that can be used in a variety of laboratory experiments and applications, including synthesis, chromatography, and spectroscopy.
科学的研究の応用
Analytical Chemistry Applications
Ion-transfer voltammetry, a subset of analytical chemistry, benefits from the properties of similar compounds to 6-Chloro-1-(2-chlorophenyl)-1-oxohexane, such as 1,6-dichlorohexane. These compounds serve as organic solvents facilitating ion-transfer voltammetry at organic|water interfaces. This technique is crucial for understanding the electrochemical behaviors of various ions, offering insights into their properties and interactions in mixed solvents. The work by Katano, Tatsumi, and Senda (2004) on 1,6-dichlorohexane highlights its utility in expanding the potential window and improving the reversible nature of the voltammetric behavior of ion transfers, underscoring the significance of similar chlorinated compounds in electrochemical studies (Katano, H., Tatsumi, H., & Senda, M., 2004).
Environmental Science and Catalysis
In environmental science, compounds like 6-Chloro-1-(2-chlorophenyl)-1-oxohexane are key subjects of study for their transformation and degradation pathways. For instance, the oxidative metabolism of lindane, a structurally related compound, yields various chlorinated by-products, which are crucial for understanding the environmental fate and transformation pathways of such chemicals. Tanaka, Kurihara, and Nakajima (1979) provided insights into the oxidative degradation mechanisms, which are essential for assessing environmental risks and developing remediation strategies for chlorinated compounds (Tanaka, K., Kurihara, N., & Nakajima, M., 1979).
Furthermore, the high-temperature oxidation of chlorophenols, similar in structure to 6-Chloro-1-(2-chlorophenyl)-1-oxohexane, has been studied for its role in dioxin formation, a significant environmental concern. Evans and Dellinger (2005) explored the oxidative thermal degradation of 2-chlorophenol, identifying various chlorinated dibenzofurans and dioxins as products. This research is vital for understanding the formation mechanisms of these hazardous compounds and for developing strategies to minimize their generation in industrial and combustion processes (Evans, C. S., & Dellinger, B., 2005).
特性
IUPAC Name |
6-chloro-1-(2-chlorophenyl)hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O/c13-9-5-1-2-8-12(15)10-6-3-4-7-11(10)14/h3-4,6-7H,1-2,5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZYDOSKFCKWJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642259 | |
| Record name | 6-Chloro-1-(2-chlorophenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898768-17-7 | |
| Record name | 6-Chloro-1-(2-chlorophenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



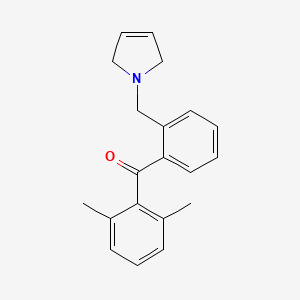
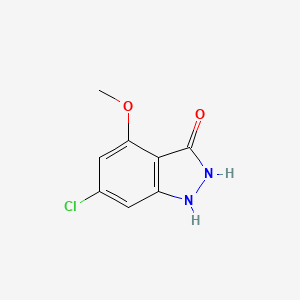

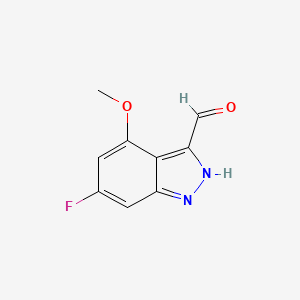
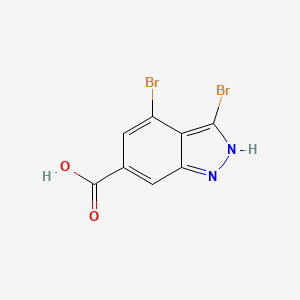

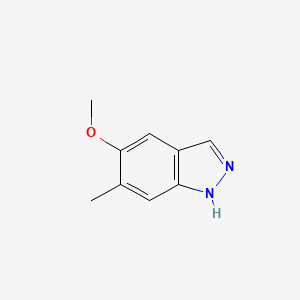
![3-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613961.png)
![3-iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613965.png)
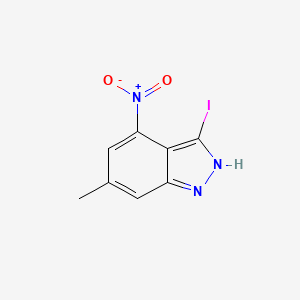
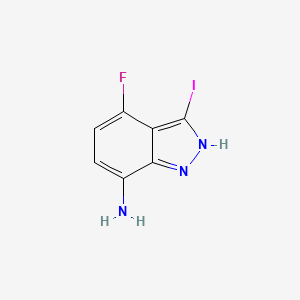


![2,3-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613972.png)